3-[(2-Chlorophenyl)amino]-6-methyl-1,2,4-triazin-5-ol
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Overview
Description
3-[(2-Chlorophenyl)amino]-6-methyl-1,2,4-triazin-5-ol: is a heterocyclic compound that combines a triazine ring with a chloroaniline group
Chemical Formula: CHClNO
Molecular Weight: 235.64 g/mol
Preparation Methods
Synthetic Routes::
Chlorination of Aniline:
- Industrial synthesis typically involves large-scale processes using optimized conditions.
- Precursors are chlorinated and cyclized in a continuous flow reactor.
- Purification methods include recrystallization and column chromatography.
Chemical Reactions Analysis
Reactions::
Oxidation: Can be oxidized to form various derivatives.
Substitution: Undergoes nucleophilic substitution reactions.
Reduction: Reduction of the nitro group yields amino derivatives.
Chlorination: Thionyl chloride (SOCl).
Cyclization: Cyanogen (NCCN).
Reduction: Hydrogen gas (H) with a catalyst (e.g., Pd/C).
- Various derivatives based on substitution patterns.
3-Amino-6-methyl-1,2,4-triazin-5-ol: The core structure.
Scientific Research Applications
Medicine: Investigated for antiviral, anti-inflammatory, and antitumor properties.
Agriculture: Used as a pesticide intermediate.
Material Science:
Mechanism of Action
Targets: Interacts with specific receptors or enzymes.
Pathways: Modulates cellular processes (e.g., signal transduction).
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C10H9ClN4O |
---|---|
Molecular Weight |
236.66 g/mol |
IUPAC Name |
3-(2-chloroanilino)-6-methyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C10H9ClN4O/c1-6-9(16)13-10(15-14-6)12-8-5-3-2-4-7(8)11/h2-5H,1H3,(H2,12,13,15,16) |
InChI Key |
JJQOEEDRBOABLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(NC1=O)NC2=CC=CC=C2Cl |
Origin of Product |
United States |
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